Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

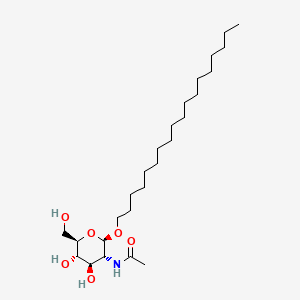

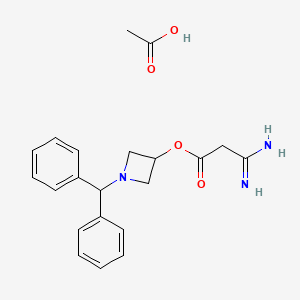

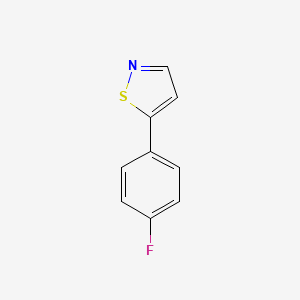

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is a chemical compound with the molecular formula C26H51NO6 . It has an average mass of 473.686 Da and a monoisotopic mass of 473.371643 Da . It is also known by other names such as Octadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside and Octyldecyl 2-acetamido-2-deoxy-b-D-glucopyranoside .

Molecular Structure Analysis

The molecular structure of Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is defined by 5 stereocentres . The InChI representation of its structure isInChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23 (27-21 (2)29)25 (31)24 (30)22 (20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3, (H,27,29)/t22-,23-,24-,25-,26-/m1/s1 . Physical And Chemical Properties Analysis

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside has a density of 1.1±0.1 g/cm3, a boiling point of 647.0±55.0 °C at 760 mmHg, and a flash point of 345.1±31.5 °C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 20 freely rotating bonds . Its ACD/LogP is 7.86 .Applications De Recherche Scientifique

Glycosaminoglycan (GAG) Research

C18-GlcNAc has been investigated for its effects on cellular glycoconjugates, specifically glycosaminoglycans (GAGs). In vitro studies using primary hepatocytes revealed that acetylated GlcNAc analogs (such as C18-GlcNAc) can reduce the incorporation of D-[3H]glucosamine into isolated GAGs. These analogs compete for the same metabolic pathways and dilute the specific activity of cellular D-[3H]glucosamine .

Protein Synthesis Modulation

Interestingly, C18-GlcNAc does not significantly affect total protein synthesis. This property makes it a valuable tool for researchers studying protein biosynthesis pathways. It selectively impacts GAG synthesis without compromising overall cellular protein production .

Chemical Attractants in Pest Control

In a different context, C18-GlcNAc derivatives have been explored for their potential as chemical attractants. For instance, benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (a related compound) was studied as an attractant for Lepidopteran caterpillars, which rely on olfaction and gustation to discriminate among food sources .

Enzyme Inhibition Studies

Researchers have evaluated C18-GlcNAc derivatives against enzymes such as human O-GlcNAcase (hOGA) and human beta-hexosaminidase B (hHexB). These compounds exhibit potent nanomolar competitive inhibition of both enzymes. Notably, 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone (a derivative of C18-GlcNAc) stands out as a highly efficient inhibitor of hOGA .

Synthetic Routes and Yields

Efficient synthetic routes have been developed to obtain C18-GlcNAc and related compounds. These methods allow for the preparation of inhibitors from D-glucosamine, with overall yields ranging from 26% to 44% .

Chain Termination Mechanisms

Compound 2-acetamido-3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxy-D-glucitol (a 1-deoxy-GlcNAc analog) reduces D-[3H]glucosamine and [35S]sulfate incorporation into isolated GAGs. It does so without affecting total protein synthesis. This compound’s inability to form a UDP-sugar presents an alternative metabolic route for inhibiting cellular GAG synthesis .

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29)/t22-,23-,24-,25-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUSNGMLZAMARN-ZFXZZAOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201213349 |

Source

|

| Record name | Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173725-29-6 |

Source

|

| Record name | Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173725-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(1S)-2-chloro-1-hydroxyethyl]benzoate](/img/structure/B573498.png)

![[Ala92]-Peptide 6](/img/structure/B573502.png)

![Tricyclo[2.2.1.0~2,6~]heptan-3-yl butanoate](/img/structure/B573505.png)